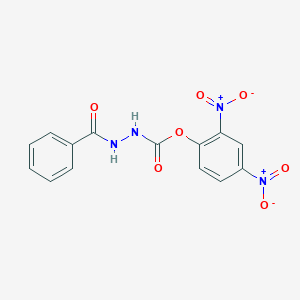![molecular formula C14H29NO2 B14487301 6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL CAS No. 63522-60-1](/img/structure/B14487301.png)
6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL is an organic compound characterized by its unique structure, which includes a diethylamino group and a hydroxyl group attached to a dimethyloctene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL typically involves the reaction of a suitable precursor with diethylamine under controlled conditions. One common method involves the use of a coupling reaction between a halogenated dimethyloctene derivative and diethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The double bond in the octene backbone can be reduced to form a saturated alkane.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with enzymes and receptors, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6′-(Diethylamino)-4′-(fluoromethyl)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl β-D-galactopyranoside
- 4,4’- ( (6- (4- (diethylamino)phenyl)-1,3,5-triazine-2,4diyl)bis (oxy)) dibenzaldehyde
Uniqueness
6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL is unique due to its specific structural features, including the presence of both a diethylamino group and a hydroxyl group on a dimethyloctene backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63522-60-1 |
|---|---|
Molekularformel |
C14H29NO2 |
Molekulargewicht |
243.39 g/mol |
IUPAC-Name |
6-(diethylaminooxy)-2,6-dimethyloct-7-en-2-ol |
InChI |
InChI=1S/C14H29NO2/c1-7-14(6,17-15(8-2)9-3)12-10-11-13(4,5)16/h7,16H,1,8-12H2,2-6H3 |
InChI-Schlüssel |
ZZJKYMBTHPHMSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)OC(C)(CCCC(C)(C)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)

![3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14487253.png)

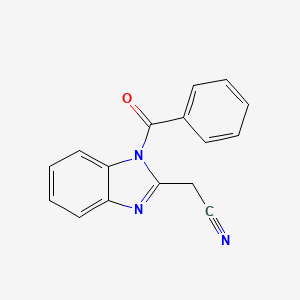
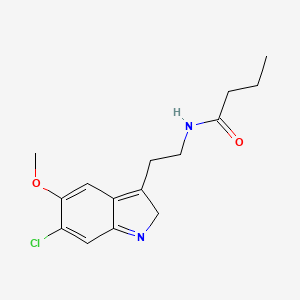
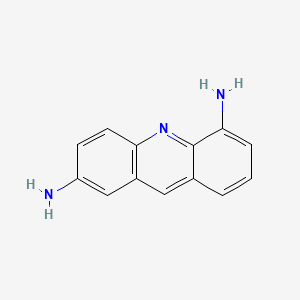
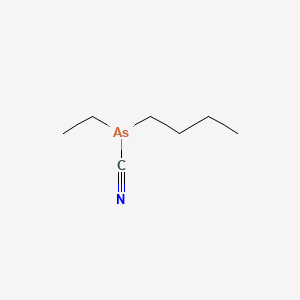
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
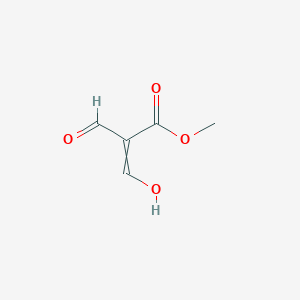
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)

